N-(4-carbamoylphenyl)-4-iodobenzamide, a compound of interest in medicinal chemistry, is characterized by its unique structural features and potential biological applications. This compound belongs to the class of amides and is notable for its incorporation of both a carbamoyl group and an iodine atom, which may enhance its pharmacological properties. The compound's systematic name reflects its molecular structure, which includes a phenyl ring substituted with both a carbamoyl group at one position and an iodine atom at another.
This compound is synthesized through various chemical reactions involving precursors such as benzamide derivatives and halogenated compounds. The synthesis and characterization of N-(4-carbamoylphenyl)-4-iodobenzamide have been documented in several studies, highlighting its relevance in the development of new therapeutic agents.
N-(4-carbamoylphenyl)-4-iodobenzamide can be classified as:
The synthesis of N-(4-carbamoylphenyl)-4-iodobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
The synthesis often requires specific conditions such as temperature control, reaction time, and solvent choice to optimize yields. For example, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the starting materials used .
N-(4-carbamoylphenyl)-4-iodobenzamide can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions to proceed efficiently. For instance, palladium-catalyzed cross-coupling reactions may be employed for further modifications of the compound .
The mechanism of action for N-(4-carbamoylphenyl)-4-iodobenzamide primarily revolves around its interaction with biological targets such as enzymes or receptors in the body. It may act as an inhibitor or modulator depending on its structure and substituents.
Research has indicated that derivatives of similar structures exhibit inhibitory effects on monoamine oxidase B, suggesting potential applications in treating neurological disorders . The specific binding affinity and selectivity would need to be characterized through biological assays.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to evaluate purity and stability over time .
N-(4-carbamoylphenyl)-4-iodobenzamide has potential applications in:
N-(4-Carbamoylphenyl)-4-iodobenzamide (IUPAC name: N-[4-(aminocarbonyl)phenyl]-4-iodobenzamide; molecular formula: C₁₄H₁₁IN₂O₂) features a planar benzamide core substituted with an iodine atom at the para-position. The molecule comprises two key domains:
Conformational analysis reveals restricted rotation around the C-N amide bond (rotation barrier: ~15–20 kcal/mol), stabilizing a trans-amide configuration. Intramolecular hydrogen bonding between the carbamoyl N-H and the carbonyl oxygen further rigidifies the structure, as observed in analogous halogenated benzamides [6] [8].
Crystallographic data from related compounds (e.g., N-(4-carbamoylphenylcarbamothioyl)-2,3,4,5-tetrafluorobenzamide) confirm π-stacking interactions (centroid distance: 3.996 Å) and dihedral angles (35–48°) between aromatic rings, suggesting similar packing for the title compound [6].
Table 1: Key Structural Parameters
Structural Feature | Value/Observation | Method of Determination |
---|---|---|
C-I Bond Length | ~2.10 Å | X-ray Crystallography |
Amide C=O Bond Length | 1.23 Å | Computational Modeling |
Carbamoyl N-H Bond Angle | ~120° | NMR Spectroscopy |
Aromatic Ring Dihedral | 35–54° | X-ray Crystallography |
Halogenated benzamides emerged prominently in drug discovery during the 1970–1990s, driven by advances in SAR studies of salicylanilides. Early work identified that:
N-(4-Carbamoylphenyl)-4-iodobenzamide represents a hybrid scaffold merging iodo-benzamide bioactivity with urea-derived hydrogen-bonding capabilities. Its design aligns with "molecular hybridization" strategies prevalent in 2000s oncology and antimicrobial research [3] [8].
Halogenation critically enhances drug-like properties and bioactivity:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1